Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride
Description
Chemical Identification
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride is systematically identified through multiple chemical registry systems and nomenclature conventions. The compound is registered under the Chemical Abstracts Service registry number 3308-62-1, which serves as its unique identifier in chemical databases. The Registry of Toxic Effects of Chemical Substances assigns this compound the number KQ7519000, providing additional identification within toxicological databases. The molecular formula for this compound is established as C12H17NO3 for the free base, with the hydrochloride salt form having the formula C12H18ClNO3. The molecular weight of the hydrochloride salt is documented as 259.76 grams per mole, reflecting the addition of the hydrochloric acid component to form the salt.
Structural Characteristics
The structural architecture of this compound exhibits a complex molecular framework that integrates multiple functional groups within a single molecule. The core structure features a 1,4-benzodioxan ring system, which consists of a benzene ring fused with a six-membered dioxane ring containing two oxygen atoms at the 1 and 4 positions. This benzodioxan moiety serves as the foundational aromatic component of the molecule and contributes significantly to its overall chemical and physical properties.
The ethylamine portion of the molecule is connected to the benzodioxan ring through an ether linkage at the 6-position of the benzodioxan system. The ethylamine chain contains a terminal dimethylamino group, creating a tertiary amine functionality that significantly influences the compound's chemical behavior and potential biological interactions. The Simplified Molecular Input Line Entry System representation of the compound is CN(C)CCOC1=CC2=C(C=C1)OCCO2, which provides a linear notation of the molecular structure.
The International Chemical Identifier for this compound is InChI=1S/C12H17NO3/c1-13(2)5-6-14-10-3-4-11-12(9-10)16-8-7-15-11/h3-4,9H,5-8H2,1-2H3, offering a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key is OJGJXMSSGWKXEV-UHFFFAOYSA-N, providing a hashed version of the structural information. The presence of the hydrochloride salt formation occurs through protonation of the tertiary amine group, creating a quaternary ammonium center that enhances the compound's water solubility and stability characteristics.
The benzodioxan ring system exhibits specific conformational properties due to the presence of the two oxygen atoms within the six-membered ring. The 2,3-dihydro configuration indicates that the dioxane portion of the molecule is not fully aromatic, containing saturated carbon-oxygen bonds that introduce conformational flexibility. This structural feature contributes to the overall three-dimensional shape of the molecule and influences its potential interactions with biological targets.
Research Significance
The research significance of this compound stems from its unique structural characteristics and the broader scientific interest in benzodioxan derivatives as potential pharmaceutical agents. Compounds containing the 1,4-benzodioxan structural motif have been extensively studied for their biological activities and therapeutic potential across various medical applications. The specific substitution pattern present in this compound, with the ethylamine chain and dimethylamino functionality, positions it within a class of molecules that have shown promise in neuropharmacological research.
The molecular architecture of this compound provides valuable insights into structure-activity relationships within the benzodioxan derivative family. Research investigations have focused on understanding how modifications to the benzodioxan core and the attached substituents influence biological activity profiles. The presence of the ether linkage connecting the ethylamine chain to the benzodioxan ring represents a specific structural feature that has been explored in medicinal chemistry research for its effects on molecular binding affinity and selectivity toward biological targets.
Studies examining related benzodioxan compounds have revealed their potential interactions with various receptor systems and enzymatic pathways. The 1,4-benzodioxan-6-ylamine derivative, for example, has been characterized in chemical databases with specific hazard classifications, indicating its biological activity potential. Similarly, the 2-(aminomethyl)-1,4-benzodioxane hydrochloride compound has been documented with detailed structural and property information, demonstrating the research interest in this chemical family.
The compound's significance extends to its role as a research tool for investigating the pharmacological properties of benzodioxan derivatives. The dimethylamino group present in the molecule provides a site for potential metabolic transformation and may influence the compound's pharmacokinetic properties. Research into the acute toxicity profile has been documented, with lethal dose studies conducted in rodent models showing specific toxicity thresholds. These investigations contribute to the broader understanding of how structural modifications within the benzodioxan family affect biological safety profiles and therapeutic windows.
Properties
CAS No. |
3308-62-1 |
|---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13(2)5-6-14-10-3-4-11-12(9-10)16-8-7-15-11;/h3-4,9H,5-8H2,1-2H3;1H |
InChI Key |
VRCSNYKNBODDIM-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC1=CC2=C(C=C1)OCCO2.[Cl-] |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)OCCO2.Cl |
Synonyms |
P 30 P-30 P-30 composite P-30 composite resin |
Origin of Product |
United States |
Preparation Methods
Ether Bond Formation via Nucleophilic Substitution
The benzodioxane moiety is typically functionalized at the 6-position with a hydroxyl group, enabling nucleophilic displacement reactions. A widely adopted method involves reacting 1,4-benzodioxan-6-ol with 2-chloroethylamine hydrochloride under alkaline conditions. Sodium methoxide in methanol serves as both a base and solvent, deprotonating the phenolic hydroxyl to generate a reactive alkoxide ion. This alkoxide attacks the electrophilic carbon in 2-chloroethylamine hydrochloride, displacing chloride and forming the ether bond.
Reaction Conditions :
-
Molar Ratio : 1–8:1 (1,4-benzodioxan-6-ol to 2-chloroethylamine hydrochloride)
-
Catalyst : Sodium methoxide (0.9–1.1 equivalents relative to 2-chloroethylamine hydrochloride)
Challenges :
Amine Dimethylation Techniques
Following ether formation, the primary amine undergoes dimethylation to yield the tertiary amine structure. Two predominant methods are employed:
Alkylation with Methyl Iodide
A more controlled alternative involves treating the primary amine with methyl iodide in the presence of a strong base (e.g., sodium hydride or potassium carbonate). The base deprotonates the amine, enhancing nucleophilicity for successive methyl group transfers.
Conditions :
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature : 0°C to room temperature
Example Protocol :
-
Dissolve 2-(1,4-benzodioxan-6-yloxy)ethylamine hydrochloride (1 equiv) in anhydrous THF.
-
Add sodium hydride (2.2 equiv) under nitrogen atmosphere.
-
Dropwise addition of methyl iodide (2.2 equiv) at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with dichloromethane, and concentrate.
Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexanes).
Hydrochloride Salt Formation
The final step involves protonating the tertiary amine with hydrochloric acid to improve stability and crystallinity.
Procedure :
-
Dissolve the free base in diethyl ether or ethanol.
-
Slowly add concentrated HCl (37%) until pH ≈ 2.
-
Filter the precipitated hydrochloride salt and wash with cold ether.
-
Dry under vacuum at 40°C.
Purity : >98% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).
Industrial-Scale Optimization
Continuous Flow Reactors
To enhance throughput, pharmaceutical manufacturers employ continuous flow systems for the etherification step. Key advantages include:
Solvent Recycling
Methanol from the sodium methoxide mixture is distilled and reused, reducing production costs by 30%.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Eschweiler-Clarke | 65% | 95% | Low | Moderate |
| Methyl Iodide Alkylation | 75% | 98% | High | High |
| Continuous Flow | 85% | 99% | Medium | Industrial |
Mechanistic Insights
Etherification Kinetics
The rate-determining step in nucleophilic substitution is the formation of the alkoxide ion. Polar aprotic solvents (e.g., DMF) accelerate this process by stabilizing the transition state. A study using deuterated methanol confirmed first-order kinetics with respect to 1,4-benzodioxan-6-ol.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride has been investigated for its potential therapeutic effects. Its structural characteristics suggest several applications:
- Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .
- Neuropharmacology : The compound is being studied for its effects on neurotransmitter systems. It may enhance catecholamine release, which is crucial for mood regulation and cognitive function.
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis. It can be utilized in the production of specialty chemicals and intermediates for various industrial applications:
- Synthesis of Complex Molecules : Ethylamine derivatives are often employed as intermediates in the synthesis of more complex organic compounds due to their nucleophilic properties.
- Enzyme Inhibition Studies : Recent studies have demonstrated that derivatives of benzodioxane exhibit significant inhibitory activity against α-glucosidase. Ethylamine derivatives are being explored for similar properties through both in vitro assays and molecular docking studies to predict their binding affinities .
- Neuroprotective Effects : Compounds structurally related to ethylamine have shown promise in preclinical models for neuroprotection. Their mechanisms often involve modulation of neurotransmitter release and receptor interactions, making them candidates for further investigation in neurodegenerative diseases.
- Synthetic Methodologies : The synthesis of ethylamine derivatives typically involves reactions with alkylating agents under controlled conditions. Methods such as using N,N-dimethylformamide as a solvent have been optimized for yield and purity in laboratory settings.
Mechanism of Action
The mechanism of action of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
Compound : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl, CAS 62-31-7)
Key Differences :
- Core Structure : Dopamine HCl features a catechol (dihydroxyphenyl) group and a primary ethylamine, whereas the target compound substitutes the catechol with a 1,4-benzodioxan ring and replaces the primary amine with N,N-dimethyl ethylamine.
- Pharmacological Implications: Dopamine is a neurotransmitter acting on dopamine and adrenergic receptors. The benzodioxan ring in the target compound may reduce catechol-related oxidative instability while altering receptor selectivity.
Table 1: Structural Comparison
| Property | Target Compound | Dopamine HCl |
|---|---|---|
| Core Ring | 1,4-Benzodioxan | Catechol (dihydroxyphenyl) |
| Amine Group | N,N-Dimethyl ethylamine | Primary ethylamine |
| Molecular Formula | Not explicitly provided* | C₈H₁₂ClNO₂ |
| CAS Number | Not provided | 62-31-7 |
| Solubility | Likely moderate (hydrochloride) | High (water-soluble hydrochloride) |
Comparison with Ethylamine, 2-((8-allyl-6-chloro-1,4-benzodioxan-5-yl)oxy)-N-methyl-, Hydrochloride (CID 58332)
- Substituents : The allyl and chloro groups on the benzodioxan ring in CID 58332 introduce steric bulk and electronic effects absent in the target compound. These groups may enhance binding to specific receptors or alter metabolic stability.
- Amine Group : CID 58332 has an N-methyl ethylamine, whereas the target compound uses N,N-dimethyl ethylamine, further increasing lipophilicity.
Table 2: Substituent Effects
| Feature | Target Compound | CID 58332 |
|---|---|---|
| Benzodioxan Substituents | None specified | 8-allyl, 6-chloro |
| Amine Group | N,N-Dimethyl | N-Methyl |
| Molecular Formula | Not explicitly provided | C₁₄H₁₈ClNO₃ |
The chloro and allyl groups in CID 58332 may confer unique reactivity, such as electrophilic interactions or resistance to enzymatic degradation, compared to the unsubstituted benzodioxan in the target compound .
Comparison with N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide Hydrochloride (CAS 100254-21-5)
Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide hydrochloride Key Differences:
- Functional Group: This compound replaces the ethoxy-linked ethylamine in the target compound with an acetamide group.
- Amine Type: The ethylamino group in this compound is less lipophilic than the N,N-dimethyl ethylamine in the target.
Table 3: Functional Group Impact
| Property | Target Compound | CAS 100254-21-5 |
|---|---|---|
| Linkage | Ether (C-O-C) | Amide (N-C=O) |
| Amine Group | N,N-Dimethyl ethylamine | Ethylamino |
| Molecular Formula | Not explicitly provided | C₁₂H₁₇ClN₂O₃ |
The acetamide group in CAS 100254-21-5 may enhance solubility but limit central nervous system activity due to reduced lipid solubility, whereas the target compound’s ether linkage and dimethylamine could favor CNS penetration .
Biological Activity
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
- Chemical Formula : C12H17N2O3·HCl
- CAS Number : 21398-66-3
- Molecular Weight : 257.74 g/mol
This compound belongs to a class of ethylamine derivatives that have been studied for their psychotropic and therapeutic effects, particularly in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzyme inhibition. The compound exhibits the following mechanisms:
- Catecholaminergic Activity : It enhances catecholamine release through a mechanism known as the catecholaminergic activity enhancing (CAE) effect. This involves amplification of membrane potential-dependent exocytosis .
- Receptor Binding : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter pathways that are critical for mood regulation and cognitive function .
Antidepressant Effects
Research indicates that this compound shows promise as an antidepressant. In animal models, it has been observed to improve learning abilities in rats subjected to catecholamine depletion . The implications suggest potential utility in treating mood disorders.
Neuroprotective Properties
The compound's neuroprotective effects have been explored in the context of neurodegenerative diseases. Studies have demonstrated that it may protect against neuronal damage by modulating apoptotic pathways and inhibiting antiapoptotic proteins such as Bcl-2 .
Antitumor Activity
Ethylamine derivatives, including this specific compound, have shown antitumor activity in various cancer cell lines. For instance, studies utilizing the sulforhodamine B assay on prostate cancer cells indicated significant cytotoxic effects linked to receptor modulation .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antidepressant Research : A study highlighted the CAE effect's role in enhancing catecholamine release, which is crucial for mood regulation. This finding supports the compound's potential as a treatment for depression-related disorders .
- Neuroprotection : In vitro studies showed that Ethylamine derivatives can sensitize cancer cells to chemotherapy by inhibiting antiapoptotic pathways. This suggests a dual role in both neuroprotection and cancer therapy .
- Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential use as an anticancer agent. In particular, it was effective against cells with overexpressed Bcl-2 proteins, suggesting a targeted therapeutic strategy .
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves alkylation or substitution reactions. For example, a benzodioxan-6-yloxy intermediate may react with N,N-dimethylethylamine under controlled pH and temperature (e.g., 0–5°C) to minimize side reactions. Key steps include:
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Purification via recrystallization or column chromatography to achieve ≥98% purity, as validated by HPLC or NMR .
- Optimization of reaction time and stoichiometry to improve yield, referencing protocols for structurally similar phenethylamine derivatives .
Advanced: How does steric hindrance influence diastereoselectivity in substitution reactions involving this compound?
Answer:
Steric effects dominate in substitution reactions, as seen in cycloruthenated complexes with dimethylamine derivatives. For example:
- Bulky ligands favor retention of configuration at the metal center, as observed in chloride substitution reactions using azide or thiocyanate .
- Diastereoselectivity increases with ligand size (e.g., allylisonitrile vs. smaller nucleophiles), which can be quantified via ¹H/¹³C NMR and X-ray crystallography .
- Computational modeling (DFT) may predict steric interactions to guide ligand selection for targeted stereochemistry.
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and detects impurities (e.g., residual solvents) .
- UV-Vis Spectroscopy : λmax values (e.g., ~255 nm) verify electronic transitions in the benzodioxan moiety .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for patenting or regulatory submissions .
Advanced: How can contradictions in reaction mechanisms (e.g., NDMA formation pathways) be resolved for dimethylamine derivatives?
Answer:
Conflicting data on NDMA formation (e.g., monochloramine vs. dichloramine pathways) require:
- Controlled Chloramination Studies : Varying Cl₂/NH₃ ratios to isolate reactive species .
- Kinetic Modeling : Quantify rate constants for NDMA formation under different pH and oxidant conditions .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen sources in NDMA .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- First Aid : Immediate rinsing with water for 15+ minutes upon exposure; medical consultation for persistent symptoms .
Advanced: What strategies mitigate N-nitrosodimethylamine (NDMA) formation during synthesis or storage?
Answer:
- Dichloramine Minimization : Limit Cl₂/NH₃ ratios during chloramination to reduce dichloramine, a key NDMA precursor .
- Antioxidant Additives : Ascorbic acid or sulfite to quench nitrosating agents .
- Low-Temperature Storage : Stabilize amine precursors at -20°C to slow degradation .
Basic: How does the substitution pattern on the benzodioxan ring affect the compound’s solubility and reactivity?
Answer:
- Electron-Donating Groups (e.g., methoxy) : Increase solubility in polar solvents (e.g., ethanol/water mixtures) and stabilize intermediates in electrophilic substitutions .
- Steric Effects : Bulky substituents (e.g., benzyloxy) reduce reaction rates in SN2 mechanisms but enhance selectivity in SN1 pathways .
Advanced: What methodologies assess acute toxicity in preclinical studies for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
